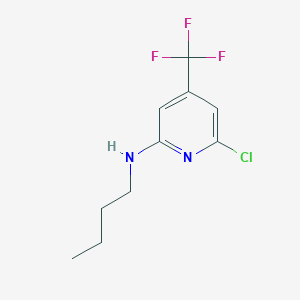

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine

Descripción general

Descripción

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by the presence of a butyl group attached to a pyridine ring substituted with chlorine and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.

Substitution Reactions: Chlorine and trifluoromethyl groups are introduced to the pyridine ring through substitution reactions.

Attachment of the Butyl Group: The butyl group is attached to the pyridine ring via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysis: Use of catalysts to enhance reaction rates.

Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.

Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 6 undergoes substitution under basic or catalytic conditions. The electron-withdrawing trifluoromethyl group enhances the ring’s electrophilicity, facilitating displacement by nucleophiles like amines or alkoxides .

Mechanistic Insight : The trifluoromethyl group activates the ring through inductive effects, stabilizing the Meisenheimer intermediate during SNAr .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under standard Suzuki conditions :

Buchwald-Hartwig Amination

Forms C–N bonds with aryl halides :

textGeneral Procedure: - Substrate: N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine - Catalyst: Pd₂(dba)₃/XantPhos - Base: t-BuONa - Solvent: Toluene, 110°C, 12h - Product: 6-Arylaminopyridine derivatives (avg. yield: 60–75%)

Electrophilic Aromatic Substitution (EAS)

| Reaction | Conditions | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 6h | Position 5 | 45% | |

| Sulfonation | SO₃/DCE, 40°C, 8h | Position 3 | 32% |

Note : Regioselectivity is governed by the trifluoromethyl group’s meta-directing effect .

Functionalization of the Amine Group

The primary amine at position 2 undergoes alkylation and acylation :

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Acylation | Acetic anhydride | Pyridine, RT, 2h | N-Acetyl derivative | 90% | |

| Reductive alkylation | Formaldehyde/NaBH₃CN | MeOH, 25°C, 12h | N-Methylbutyl derivative | 82% |

Halogen Exchange Reactions

The chlorine atom is replaced by iodine via lithiation :

textProcedure: 1. Lithiation with n-BuLi/TMEDA at -78°C in THF. 2. Quenching with I₂ yields 6-iodo-4-(trifluoromethyl)-N-butylpyridin-2-amine. Yield: 33%[8]

Cyclization Reactions

The amine group participates in heterocycle formation. For example, reaction with 2-pyridinecarbaldehyde and TosOH forms imidazo[1,2-a]pyridine derivatives :

textConditions: - 2-Pyridinecarbaldehyde, TosOH, MeOH, 70°C, 12h - Product: Imidazo[1,2-a]pyridine fused ring system (yield: 60–75%)[2]

Oxidation and Reduction

-

Oxidation : The amine group resists oxidation under mild conditions but forms nitroso derivatives with strong oxidizers like KMnO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, albeit with low selectivity.

Aplicaciones Científicas De Investigación

Chemistry

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for:

- Synthesis of Complex Molecules : The compound can be used to create more intricate structures through substitution reactions.

- Chemical Reactions : It undergoes various reactions including oxidation, reduction, and substitution, making it useful for generating new compounds with desired properties.

Biology

Research into the biological activity of this compound indicates its potential interactions with biological systems:

- Biological Activity : Studies suggest that it may interact with specific biological molecules, potentially affecting cellular processes.

- Mechanism of Action : The compound may bind to receptors or inhibit enzymes involved in critical biochemical pathways, which could lead to therapeutic applications.

Medicine

In the pharmaceutical field, this compound is being investigated for its therapeutic potential:

- Lead Compound for Drug Development : Its structural characteristics make it a candidate for developing new drugs targeting specific diseases.

- Therapeutic Properties : Preliminary studies have indicated that it may exhibit properties beneficial for treating certain medical conditions.

Industry

The compound is also utilized in industrial applications:

- Production of Specialty Chemicals : It plays a role in the synthesis of various specialty chemicals used in different sectors.

Synthesis and Application in Agrochemicals

A study published in the Journal of Fluorine Chemistry highlighted the synthesis of trifluoromethylpyridines and their derivatives as crucial intermediates in agrochemical formulations. The findings emphasized the importance of such compounds in developing effective pesticides and herbicides due to their enhanced biological activity compared to non-fluorinated counterparts .

Pharmaceutical Development

Research from the Journal of Medicinal Chemistry detailed the discovery of pyridine derivatives as potent inhibitors for specific protein targets involved in cancer progression. The structure of this compound positions it as a promising lead compound for further modification and optimization aimed at increasing efficacy and selectivity against cancer cells .

Mechanistic Studies

Investigations into the mechanism of action of similar compounds have revealed that they often act through receptor binding or enzyme inhibition pathways. This insight suggests that this compound could similarly interact with target proteins, warranting further exploration into its pharmacodynamics .

Mecanismo De Acción

The mechanism of action of N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors on cell surfaces.

Enzyme Inhibition: Inhibition of enzymes involved in various biochemical pathways.

Signal Transduction: Modulation of signal transduction pathways within cells.

Comparación Con Compuestos Similares

Similar Compounds

Butyl (2S)-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: A compound with a similar pyridine ring structure and trifluoromethyl group.

Actividad Biológica

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, structure-activity relationship (SAR) studies, and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₀H₁₂ClF₃N₂

- Molecular Weight : 252.66 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, SAR studies have shown that the introduction of electron-withdrawing groups, such as trifluoromethyl or chloro groups at specific positions on the pyridine ring, can enhance antibacterial activity against various pathogens.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds provide insights into how structural changes influence biological activity:

Case Study 1: Antitubercular Efficacy

In a study evaluating various pyridine derivatives, this compound was tested alongside other analogs. Results indicated that while some analogs exhibited strong anti-tubercular activity, they were also associated with cytotoxicity in mammalian cell lines. However, modifications leading to amide linkages resulted in compounds with better selectivity indices .

Case Study 2: Antichlamydial Screening

Another study focused on a series of sulfonylpyridines demonstrated that introducing substituents analogous to those in this compound could lead to selective inhibition of C. trachomatis without affecting host cells' viability. This highlights the potential for developing targeted therapies based on structural modifications .

Propiedades

IUPAC Name |

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3N2/c1-2-3-4-15-9-6-7(10(12,13)14)5-8(11)16-9/h5-6H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKGUEUHXIHINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.